REACTION_CXSMILES
|
C(#[N:3])C.[Cl:4][C:5]1[C:6]([F:14])=[N:7][C:8]([F:13])=[C:9]([F:12])[C:10]=1F.N>O>[NH2:3][C:10]1[C:9]([F:12])=[C:8]([F:13])[N:7]=[C:6]([F:14])[C:5]=1[Cl:4]
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
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ClC=1C(=NC(=C(C1F)F)F)F
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Name
|
aqueous solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
was added in three portions while the mixture
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Type
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CONCENTRATION
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Details
|
The solution was concentrated under reduced pressure
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Type
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ADDITION
|
Details
|
After adding 200 ml of chloroform to the solid residue
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Type
|
WASH
|
Details
|
the solution was washed with 50 ml of distilled water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NC(=C1F)F)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |